1-Cyclobutyl-[1,4]diazepane
Overview
Description
1-Cyclobutyl-[1,4]diazepane is a cyclic organic compound that belongs to the diazepane class . It has a molecular weight of 154.26 . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of 1,4-diazepines, including this compound, has been a subject of interest for many researchers . One method involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and user-friendly, requiring no solvent or catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered cyclobutyl ring and a seven-membered diazepane ring . It also contains 1 secondary amine (aliphatic) and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 1,4-diazepanes have been studied extensively . One notable reaction is the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This reaction is highly efficient and provides benzodiazepines in up to 90% yield .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.26 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis and Biological Activities
1-Cyclobutyl-[1,4]diazepane, as a derivative of 1,4-diazepines, plays a significant role in various chemical synthesis processes and demonstrates a broad spectrum of biological activities. 1,4-Diazepines are vital due to their medicinal properties, and scientists have actively explored their synthesis, reactions, and biological evaluation for decades. These compounds exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities, making them crucial for pharmaceutical applications. The review by Rashid et al. (2019) consolidates extensive literature on the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, highlighting their significance in pharmaceutical industries (Rashid et al., 2019).
Pharmacological Properties and Clinical Applications
Further extending the scope of 1,4-diazepines, various studies have examined the pharmacological properties and therapeutic applications of these compounds. For instance, clobazam, a 1,5-benzodiazepine, has shown promise in clinical tests for potential antianxiety activity. It's recognized for its broad spectrum of anticonvulsant activity, minimal effects on psychomotor performance, and active metabolite, desmethylclobazam, which is an anxiolytic and potent anticonvulsant. This highlights the potential of 1,4-diazepine derivatives in treating conditions such as anxiety and epilepsy, underscoring their therapeutic importance (Fielding & Lal, 1982).
Chemical Reactions and Synthesis Pathways
The role of 1,4-diazepine derivatives extends to intricate chemical reactions and synthesis pathways. The intramolecular reactions of diazocarbonyl compounds, for instance, have garnered attention due to their application in synthesizing complex and theoretically significant compounds. These reactions facilitate the construction of intriguing polycyclic systems otherwise unattainable by alternative methods. The comprehensive reviews by Burke and Grieco detail the synthetic potential of α-diazocarbonyl insertion and addition reactions, emphasizing their significance in organic synthesis (Burke & Grieco, 1980; Burke & Grieco, 2005).
Future Directions
While specific future directions for 1-Cyclobutyl-[1,4]diazepane are not mentioned, 1,4-diazepines are recognized for their significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties . Therefore, they could be explored for potential use in the pharmaceutical industry .
Properties
IUPAC Name |
1-cyclobutyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPRRYADLJLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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